Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

Descripción

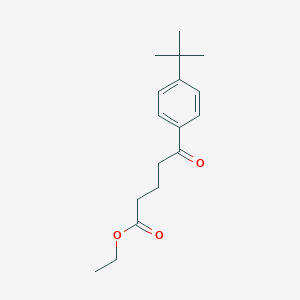

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-5-20-16(19)8-6-7-15(18)13-9-11-14(12-10-13)17(2,3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFBPASCHJVYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645764 | |

| Record name | Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101577-33-7 | |

| Record name | Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is an aromatic keto-ester characterized by a para-substituted tert-butylphenyl group linked to a five-carbon chain bearing a terminal ethyl ester. This unique combination of a bulky, lipophilic aromatic moiety and a flexible ester chain makes it a versatile building block in organic synthesis. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical transformations, making it a key intermediate in the development of novel therapeutic agents and functional materials.

The synthesis of this class of compounds is most effectively achieved through the Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] This guide will detail a reliable synthetic protocol, followed by a thorough characterization of the target molecule using modern spectroscopic techniques.

Synthesis of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

The synthesis of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is accomplished via a Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent derived from glutaric acid. The overall synthetic strategy involves two main stages: the preparation of the acylating agent, ethyl 5-chloro-5-oxovalerate, and the subsequent Lewis acid-catalyzed acylation of tert-butylbenzene.

Diagram of the Synthetic Pathway

Sources

An In-Depth Technical Guide to Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate: Physicochemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is a keto-ester that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a substituted aromatic ring linked to a flexible aliphatic chain with two distinct carbonyl functionalities, makes it an attractive scaffold for medicinal chemistry. The presence of the bulky tert-butyl group can influence the molecule's lipophilicity and metabolic stability, properties of significant interest in drug design. This guide provides a comprehensive overview of the chemical properties, structure, and a detailed synthesis protocol for Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate, grounded in established chemical principles.

Chemical Structure and Properties

The structural framework of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate combines an aromatic ketone with an aliphatic ester. This bifunctional nature allows for a wide range of chemical modifications at either the aromatic or the ester end of the molecule.

Molecular Structure:

Caption: Proposed two-step synthesis pathway for Ethyl 5-(4-T-butylphenyl)-5-oxovalerate.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of Ethyl 5-chloro-5-oxovalerate

-

Causality: This initial step transforms a readily available cyclic anhydride into a reactive acyl chloride, primed for the subsequent Friedel-Crafts reaction. The mono-esterification of glutaric anhydride with ethanol is a crucial first stage, selectively opening the ring to form monoethyl glutarate. The subsequent conversion to the acyl chloride using thionyl chloride provides the necessary electrophilicity for the aromatic substitution.

-

Methodology:

-

Mono-esterification: In a round-bottom flask, dissolve glutaric anhydride (1.0 eq) in anhydrous ethanol (excess). The reaction can be gently heated to reflux for 2-4 hours to ensure complete conversion. The progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the anhydride spot. Upon completion, the excess ethanol is removed under reduced pressure to yield crude monoethyl glutarate.

-

Acyl Chloride Formation: To the crude monoethyl glutarate, cautiously add thionyl chloride (1.1 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The evolution of SO₂ and HCl gas indicates the progress of the reaction. The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude ethyl 5-chloro-5-oxovalerate, which is typically used in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation

-

Causality: This is the key C-C bond-forming step. The Lewis acid, aluminum chloride, coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich tert-butylbenzene ring. The para-position is the major site of substitution due to the steric bulk of the tert-butyl group directing the incoming acyl group.

-

Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl), add anhydrous aluminum chloride (1.2 eq) and a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add tert-butylbenzene (1.0 eq) to the flask. Subsequently, add the crude ethyl 5-chloro-5-oxovalerate (1.0 eq) dissolved in the reaction solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

-

Potential Applications in Drug Development

While specific biological activities of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate are not extensively documented, its structural motifs suggest several potential applications in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The keto-ester functionality allows for diverse chemical transformations. The ketone can be reduced to an alcohol, converted to an oxime, or used in various condensation reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters. This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to increase lipophilicity and improve binding to hydrophobic pockets in protein targets. The tert-butyl group can also sterically hinder metabolic attack on the aromatic ring, potentially increasing the compound's in vivo half-life.

-

Intermediate for Target-Specific Ligands: By modifying the aliphatic chain and the ester group, it is possible to synthesize derivatives that could target a variety of biological macromolecules, including enzymes and receptors. For instance, the carboxylic acid derivative could be coupled to amino acids or other biomolecules to create targeted probes or drug conjugates.

Conclusion

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate represents a valuable, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a predictive analysis of its spectroscopic data, and a robust, well-rationalized synthesis protocol based on the Friedel-Crafts acylation. The structural features of this molecule make it an attractive starting point for the development of new chemical entities with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- Houben-Weyl. Methoden der organischen Chemie. Vol. VII/2a, Georg Thieme Verlag, 1973, pp. 15-39 and 311-325.

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

A Comprehensive Spectroscopic Analysis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate. As a compound of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its structural features through spectroscopic methods is paramount. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols for data acquisition and the rationale behind the spectral interpretations are detailed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to present a reliable characterization.

Introduction: The Structural Elucidation of a Keto Ester

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is a keto ester, a class of organic compounds featuring both a ketone and an ester functional group. This unique combination of functionalities makes them valuable intermediates in organic synthesis. The presence of a bulky tert-butyl group on the phenyl ring and the aliphatic chain of the valerate moiety introduces specific steric and electronic effects that are reflected in its spectroscopic signature. Accurate characterization of such molecules is the foundation of chemical research and development, ensuring purity, confirming identity, and enabling further investigation of their chemical and biological properties. This guide will systematically dissect the predicted spectroscopic data to provide a clear and comprehensive structural confirmation.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first examine the molecular structure of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

Figure 1: Chemical structure of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate, both ¹H and ¹³C NMR are invaluable for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | Aromatic H (ortho to C=O) |

| ~7.50 | d | 2H | Aromatic H (meta to C=O) |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.05 | t | 2H | -CO-CH₂ -CH₂- |

| ~2.40 | t | 2H | -CH₂ -CH₂-COOEt |

| ~2.00 | p | 2H | -CO-CH₂-CH₂ -CH₂- |

| ~1.35 | s | 9H | -C(CH₃ )₃ |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The two doublets in the aromatic region (~7.90 and ~7.50 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the carbonyl group is due to its electron-withdrawing nature.

-

The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are indicative of an ethyl ester group.

-

The three multiplets in the aliphatic region (~3.05, ~2.40, and ~2.00 ppm) correspond to the three methylene groups of the valerate chain. The triplet at ~3.05 ppm is the most deshielded due to its proximity to the aromatic ketone.

-

The singlet at ~1.35 ppm, integrating to nine protons, is a clear signature of the tert-butyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | Ar-C =O |

| ~173.2 | -C OOEt |

| ~157.0 | Aromatic C -C(CH₃)₃ |

| ~134.5 | Aromatic C -CO |

| ~128.2 | Aromatic C H (ortho to C=O) |

| ~125.6 | Aromatic C H (meta to C=O) |

| ~60.5 | -O-C H₂-CH₃ |

| ~38.0 | -CO-C H₂-CH₂- |

| ~35.5 | -C (CH₃)₃ |

| ~33.5 | -C H₂-COOEt |

| ~31.0 | -C(C H₃)₃ |

| ~20.5 | -CO-CH₂-C H₂-CH₂- |

| ~14.2 | -O-CH₂-C H₃ |

Interpretation:

-

The two signals in the downfield region (~198.5 and ~173.2 ppm) correspond to the ketone and ester carbonyl carbons, respectively.

-

The four signals in the aromatic region (~157.0 to ~125.6 ppm) are consistent with a 1,4-disubstituted benzene ring.

-

The remaining signals in the aliphatic region correspond to the carbons of the ethyl group, the valerate chain, and the tert-butyl group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[1]

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[2]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1685 | Strong | Aromatic Ketone C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250, ~1100 | Strong | C-O stretch |

Interpretation:

-

The presence of two distinct carbonyl absorption bands is a key feature. The ester carbonyl stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone carbonyl stretch (~1685 cm⁻¹), which is conjugated with the phenyl ring.[2]

-

The strong absorptions around 2960 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic portions of the molecule (ethyl and tert-butyl groups, and the valerate chain).

-

The C-O stretching vibrations of the ester group will appear as strong bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[3][4]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 276.17

-

Key Fragments:

-

m/z = 261: [M - CH₃]⁺ (Loss of a methyl radical from the tert-butyl group)

-

m/z = 231: [M - OCH₂CH₃]⁺ (Loss of the ethoxy radical from the ester)

-

m/z = 161: [C₁₁H₁₃O]⁺ (Fragment corresponding to the 4-tert-butylbenzoyl cation)

-

m/z = 145: [C₁₀H₉O]⁺ (Loss of a methyl group from the 4-tert-butylbenzoyl cation)

-

m/z = 57: [C₄H₉]⁺ (Fragment corresponding to the tert-butyl cation)

-

Interpretation: The fragmentation pattern is expected to be dominated by cleavages alpha to the carbonyl groups.[3] The formation of the stable 4-tert-butylbenzoyl cation (m/z = 161) is a highly probable fragmentation pathway. The tert-butyl cation (m/z = 57) is also expected to be a prominent peak.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, though predictive, provides a robust and scientifically grounded characterization of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate. The combined analysis of NMR, IR, and MS data allows for an unambiguous confirmation of its molecular structure. The detailed interpretation and experimental protocols serve as a valuable resource for researchers working with this compound or structurally related molecules. This guide underscores the power of modern spectroscopic techniques in chemical analysis and their critical role in advancing scientific research.

References

-

BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from [1]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [5]

-

Supporting Information. (n.d.). Retrieved from [6]

-

Garrido-Sáez, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [7]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [8]

-

Mass Spectra of β-Keto Esters. (2025). ResearchGate. Retrieved from [3]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. Retrieved from [9]

-

Bowie, J. H., et al. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. Retrieved from [4]

-

ChemicalBook. (n.d.). Ethyl isovalerate(108-64-5) 13C NMR spectrum. Retrieved from [10]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl isovalerate(108-64-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is a keto-ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring and multiple functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Chemical Identity and Properties

-

IUPAC Name: Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate

-

CAS Number: 101577-33-7

-

Molecular Formula: C₁₇H₂₄O₃

-

Molecular Weight: 276.37 g/mol

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Based on similar keto-esters. |

| Boiling Point | > 300 °C at 760 mmHg | Prediction based on structural complexity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Expected behavior for a nonpolar organic molecule. |

Synthesis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate

The most direct and industrially scalable method for the synthesis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is the Friedel-Crafts acylation of tert-butylbenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) activates the acylating agent, ethyl 5-chloro-5-oxovalerate, by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, producing hydrogen chloride as a byproduct.

The tert-butyl group is an ortho-, para-directing activator. Due to the significant steric hindrance of the bulky tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product.

Caption: Mechanism of Friedel-Crafts Acylation.

Proposed Experimental Protocol

This protocol is a plausible method for the synthesis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate, adapted from standard Friedel-Crafts acylation procedures.

Materials and Reagents:

-

tert-Butylbenzene

-

Ethyl 5-chloro-5-oxovalerate (can be prepared from glutaric anhydride and ethanol, followed by reaction with thionyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add tert-butylbenzene (1.5 equivalents) to the flask.

-

Acylation: Add ethyl 5-chloro-5-oxovalerate (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0-5 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 7.90 (d, 2H), 7.50 (d, 2H), 4.15 (q, 2H), 3.05 (t, 2H), 2.40 (t, 2H), 2.00 (p, 2H), 1.35 (s, 9H), 1.25 (t, 3H) | Ar-H (ortho to C=O), Ar-H (meta to C=O), -O-CH₂-CH₃, -CH₂-C=O, -CH₂-COOEt, -CH₂-CH₂-CH₂-, -C(CH₃)₃, -O-CH₂-CH₃ |

| ¹³C NMR | δ 199.0, 173.0, 156.0, 134.0, 128.0, 125.5, 60.5, 38.0, 35.0, 34.0, 31.0, 20.0, 14.0 | Ar-C=O, Ester C=O, Ar-C-tBu, Ar-C-C=O, Ar-CH, Ar-CH, -O-CH₂, -CH₂-C=O, -C(CH₃)₃, -CH₂-COOEt, -C(CH₃)₃, -CH₂-CH₂-CH₂-, -O-CH₂-CH₃ |

| IR (cm⁻¹) | ~2960 (C-H, alkane), ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1605 (C=C, aromatic), ~1250 (C-O, ester) | Aliphatic C-H stretch, Ester carbonyl stretch, Ketone carbonyl stretch, Aromatic ring stretch, C-O stretch |

| Mass Spec (EI) | m/z 276 (M⁺), 261 (M⁺ - CH₃), 231 (M⁺ - OEt), 161 ([C₁₁H₁₃O]⁺) | Molecular ion, Loss of methyl, Loss of ethoxy, 4-tert-butylbenzoyl cation |

Applications in Research and Drug Development

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is not widely documented as a direct therapeutic agent. However, its chemical structure makes it a highly valuable pharmaceutical intermediate .

The key reactive sites for further synthetic transformations are:

-

The Ketone Carbonyl Group: This group can undergo a variety of reactions, including:

-

Reduction: To form a secondary alcohol, which can be a precursor for other functional groups or a chiral center in a drug molecule.

-

Reductive Amination: To introduce an amine functionality, a common feature in many pharmaceuticals.

-

Wittig Reaction or similar olefination reactions: To form carbon-carbon double bonds.

-

Grignard or Organolithium Addition: To introduce new carbon substituents.

-

-

The Ester Group: This can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The alpha-protons to the ester are also acidic and can be used for enolate chemistry.

-

The Aromatic Ring: While already substituted, it can potentially undergo further electrophilic substitution under harsh conditions, though this is less common.

The presence of the tert-butyl group can be advantageous in drug design. It is a bulky, lipophilic group that can enhance the metabolic stability of a molecule by sterically hindering sites of metabolism. It can also improve binding to hydrophobic pockets in target proteins.

While specific drugs derived from this intermediate are not prominently reported in the literature, it serves as a scaffold that could be elaborated into a wide range of potential therapeutic agents, including but not limited to, anti-inflammatory agents, cardiovascular drugs, and central nervous system agents, where substituted phenyl ketone and ester moieties are common structural motifs.

Conclusion

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is a synthetically accessible and versatile chemical intermediate. The Friedel-Crafts acylation provides a reliable route for its synthesis on a laboratory and potentially industrial scale. Its utility in medicinal chemistry and drug development lies in the diverse reactivity of its ketone and ester functional groups, coupled with the influence of the 4-tert-butylphenyl moiety on the lipophilicity and metabolic stability of derivative compounds. This guide provides a foundational understanding of this compound for researchers and scientists looking to utilize it in their synthetic endeavors.

References

Characterization of Novel Compounds: A Technical Guide to the Experimental Determination of the Physical Properties of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Physical Property Determination

The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous characterization. The melting and boiling points are among the first and most critical physical properties to be determined. These are not mere numbers; they are indicators of the substance's identity and purity. A sharp melting point range, typically within 0.5-1.0°C for a pure, nonionic, crystalline organic compound, suggests a high degree of purity. Conversely, a broad melting range is often indicative of impurities, which can significantly impact a compound's biological activity and safety profile.[3][4]

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another key identifier for liquid compounds.[5][6][7] It is intrinsically linked to the intermolecular forces within the substance; stronger forces necessitate more energy to overcome, resulting in a higher boiling point.[5] For drug development professionals, these properties are vital for downstream applications such as purification, formulation, and storage.

Given the absence of published data for Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, the following sections provide a detailed guide to the experimental determination of its melting and boiling points, empowering researchers to generate this foundational data with scientific rigor.

Data Summary: A Template for Experimental Findings

As no specific melting or boiling point data for Ethyl 5-(4-T-butylphenyl)-5-oxovalerate has been identified in the public domain, the following table is presented as a template for recording experimentally determined values. For context, the melting point of the analogous carboxylic acid, 5-(4-tert-Butylphenyl)-5-oxovaleric acid, is provided.

| Compound | Physical Property | Reported/Experimental Value (°C) | Notes |

| Ethyl 5-(4-T-butylphenyl)-5-oxovalerate | Melting Point | To be determined experimentally | A sharp melting range is indicative of high purity. |

| Ethyl 5-(4-T-butylphenyl)-5-oxovalerate | Boiling Point | To be determined experimentally | Record the atmospheric pressure at the time of measurement. |

| 5-(4-tert-Butylphenyl)-5-oxovaleric acid | Melting Point | 97-99[1][2] | Structurally related compound for reference. |

Experimental Protocols for Physical Property Determination

The following protocols are standard, reliable methods for determining the melting and boiling points of a novel organic compound.

Melting Point Determination: The Capillary Method

The principle behind melting point determination is the observation of the temperature range over which a small, finely powdered sample of the solid transitions into a liquid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[3][4][8]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is introduced into a capillary tube, which is then sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral or silicone oil) or a digital melting point apparatus.[9][10][11][12] The unique shape of the Thiele tube facilitates uniform heating through convection currents.[11]

-

Heating and Observation: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This provides the melting point range. For a pure compound, this range should be narrow.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination: The Capillary Method (Siwoloboff's Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[5][7][13][14] This method is suitable for small quantities of liquid.

Methodology:

-

Sample Preparation: A small amount of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[15][16]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample level with the thermometer bulb. This is then immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[7][17]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles. As the liquid's boiling point is approached, the rate of bubbling will increase as the air is replaced by the vapor of the substance.[15] Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[7][15][17] This is the point where the vapor pressure inside the capillary equals the external atmospheric pressure. It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]

Caption: Experimental workflow for boiling point determination.

Conclusion

The determination of the melting and boiling points of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a critical first step in its comprehensive characterization. While this data is not currently available in the literature, the established and reliable methods outlined in this guide provide a clear pathway for researchers to obtain these fundamental physical constants. The accurate and meticulous execution of these experiments will not only provide a valuable data point for this specific compound but will also uphold the principles of scientific integrity and contribute to the broader body of chemical knowledge.

References

- Grokipedia. Melting-point depression.

- askIITians. (2025, March 11).

- Homework.Study.com.

- Vedantu.

-

Wikipedia. Vapor pressure. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Timstar. Melting Point: Using the Thiele Tube. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Brainly. (2017, November 22). What is melting point depression, and when does it occur? [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Chemistry LibreTexts. (2019, July 29). 4.3 Application of IMFs: Evaporation, Vapor Pressure, and Boiling Points. [Link]

-

Reddit. (2014, October 19). melting point depression: how does it work? [Link]

-

Wikipedia. Melting-point depression. [Link]

-

IBChem. Melting point depression. [Link]

-

Scribd. Experimental Approach - Melting and Boiling Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

SSERC. Melting point determination. [Link]

-

Oakwood Chemical. 5-(4-tert-Butylphenyl)-5-oxovaleric acid. [Link]

-

PubChem. Ethyl 5-oxopentanoate. [Link]

-

PubChem. Ethyl 5-hydroxypentanoate. [Link]

-

Chemsrc. ETHYL 5-(3-NITROPHENYL)-5-OXOVALERATE. [Link]

Sources

- 1. 97692-66-5 CAS MSDS (5-(4-TERT-BUTYLPHENYL)-5-OXOVALERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-(4-tert-Butylphenyl)-5-oxovaleric acid [oakwoodchemical.com]

- 3. grokipedia.com [grokipedia.com]

- 4. ibchem.com [ibchem.com]

- 5. How are vapour pressure and boiling point related? - askIITians [askiitians.com]

- 6. How are vapour pressure and boiling point related class 11 chemistry CBSE [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. timstar.co.uk [timstar.co.uk]

- 11. flinnsci.com [flinnsci.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in common lab solvents

An In-depth Technical Guide to the Solubility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its solubility characteristics in common laboratory solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, grounded in its molecular structure, and presents detailed protocols for its empirical determination.

Molecular Structure and Predicted Solubility Profile

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate possesses a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol . Its structure is characterized by a non-polar tert-butylphenyl group and a relatively non-polar ethyl ester group, connected by a polar ketone functional group within a pentanoate chain. The presence of the large, hydrophobic tert-butylphenyl moiety is expected to dominate the molecule's solubility behavior, rendering it largely insoluble in polar protic solvents like water. Conversely, good solubility is anticipated in a range of common organic solvents, particularly those with low to moderate polarity.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its dipole moment and its ability to form hydrogen bonds.

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Sparingly Soluble | The large non-polar aromatic and alkyl groups will have unfavorable interactions with the highly polar, hydrogen-bonding network of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents possess a significant dipole moment that can interact with the polar ketone and ester groups of the solute, while also having sufficient non-polar character to solvate the aromatic and alkyl portions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Highly Soluble | The non-polar nature of these solvents will readily accommodate the non-polar regions of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate through van der Waals interactions. |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and research.[2][3] The following sections outline protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial solvent screening.[4][5][6]

Experimental Protocol:

-

Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or vials.

-

Solute Addition: Add approximately 10 mg of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate to each tube.

-

Mixing: Vigorously vortex or shake each tube for 60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid. A clear solution indicates solubility, while a cloudy suspension or visible solid indicates insolubility or partial solubility.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Workflow for Qualitative Solubility Testing

Caption: A flowchart for the qualitative determination of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to expedite phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination (Shake-Flask Method)

Caption: The shake-flask method for quantitative solubility measurement.

Data Presentation and Interpretation

The results of the quantitative solubility experiments should be tabulated for clear comparison.

Table of Expected Quantitative Solubility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate at 25 °C:

| Solvent | Solvent Polarity Index (Snyder) | Predicted Solubility (mg/mL) |

| Water | 10.2 | < 0.1 |

| Methanol | 5.1 | 1 - 10 |

| Ethanol | 4.3 | 10 - 50 |

| Acetone | 5.1 | > 100 |

| Acetonitrile | 5.8 | > 100 |

| Dichloromethane | 3.1 | > 200 |

| Toluene | 2.4 | > 200 |

| Hexane | 0.1 | > 100 |

| Diethyl Ether | 2.8 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |

Note: The predicted solubility values are estimates and should be confirmed by experimental determination.

Conclusion

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is anticipated to exhibit poor solubility in polar protic solvents and good to excellent solubility in a wide range of polar aprotic and non-polar organic solvents. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, which is a critical parameter for its effective use in research and development. The choice of solvent for any application will depend on the specific requirements of the procedure, including reaction conditions, purification methods, and formulation strategies.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link][4]

-

University of Toronto Scarborough. Solubility test for Organic Compounds. Available from: [Link][5]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link][1]

-

University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. Available from: [Link][6]

-

Sangwal, K. (2018). The Experimental Determination of Solubilities. ResearchGate. Available from: [Link][2]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link][7]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link][8]

-

Voigt, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 889-892. Available from: [Link][3]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link][9]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

The Strategic Utility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, a versatile γ-keto ester. We will delve into its strategic applications as a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest to researchers, medicinal chemists, and drug development professionals. This guide will elucidate the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the mechanistic underpinnings of these transformations. The significance of the 4-tert-butylphenyl moiety in modulating the physicochemical and pharmacological properties of the resulting molecules will also be a central theme.

Introduction: The γ-Keto Ester as a Privileged Synthetic Intermediate

γ-Keto esters are a class of bifunctional molecules that serve as highly valuable precursors in organic synthesis. Their inherent reactivity, stemming from the presence of both a ketone and an ester functional group, allows for a wide range of chemical transformations. Ethyl 5-(4-T-butylphenyl)-5-oxovalerate distinguishes itself within this class due to the presence of a bulky 4-tert-butylphenyl group. This substituent imparts unique properties to both the starting material and its derivatives, influencing factors such as solubility, steric hindrance, and biological activity.[1][2]

The tert-butyl group, a common motif in medicinal chemistry, can enhance the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability.[2][3] Furthermore, its steric bulk can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and thereby increasing the in vivo stability of a drug candidate.[3] This guide will explore how these properties can be strategically leveraged in the synthesis of novel heterocyclic scaffolds.

Synthesis of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

The most direct and industrially scalable route to Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is through the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction provides a reliable method for introducing the keto-ester side chain onto the aromatic ring.

Reaction Principle: Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4][5][6] The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[6][7]

Experimental Protocol: Synthesis of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butylbenzene | 134.22 | 13.4 g | 0.1 |

| Ethyl 5-chloro-5-oxovalerate | 178.61 | 17.9 g | 0.1 |

| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of tert-butylbenzene (13.4 g, 0.1 mol) and ethyl 5-chloro-5-oxovalerate (17.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

-

Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL) with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 5-(4-T-butylphenyl)-5-oxovalerate as a colorless to pale yellow oil.

Application in the Synthesis of Pyridazinones

Pyridazinone and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[8][9][10][11][12] The reaction of γ-keto esters with hydrazine hydrate provides a straightforward and efficient route to 4,5-dihydropyridazin-3(2H)-ones.

Reaction Principle: Cyclocondensation with Hydrazine

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl of the γ-keto ester. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of ethanol and water to form the stable pyridazinone ring.

Experimental Protocol: Synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-(4-T-butylphenyl)-5-oxovalerate | 276.38 | 2.76 g | 0.01 |

| Hydrazine hydrate (80%) | 50.06 | 0.63 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

| Acetic acid (glacial) | 60.05 | 2-3 drops | - |

Procedure:

-

In a round-bottom flask, dissolve Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (2.76 g, 0.01 mol) in ethanol (20 mL).

-

Add hydrazine hydrate (0.63 g, 0.01 mol) and a few drops of glacial acetic acid to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Paal-Knorr Synthesis of Pyrroles

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[13][14][15][16][17] While Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a γ-keto ester, it can be readily converted to the corresponding 1,4-diketone, which can then undergo the Paal-Knorr reaction.

Reaction Principle: Conversion to 1,4-Diketone and Cyclization

The synthesis of the requisite 1,4-diketone from the γ-keto ester can be achieved through various methods, such as reaction with an organometallic reagent (e.g., a Grignard reagent) followed by oxidation. The resulting 1,4-diketone then reacts with a primary amine in the presence of a weak acid. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[14][17]

Experimental Protocol: Two-Step Synthesis of a Substituted Pyrrole

Step 1: Synthesis of 1-(4-tert-butylphenyl)hexane-1,4-dione

A representative protocol is provided. Optimization may be required.

-

Prepare a solution of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in anhydrous THF.

-

Add a solution of methylmagnesium bromide (or other suitable Grignard reagent) in diethyl ether dropwise at 0 °C.

-

After the reaction is complete, quench with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

The resulting tertiary alcohol is then oxidized using a suitable oxidizing agent (e.g., PCC or Swern oxidation) to yield the 1,4-diketone.

Step 2: Paal-Knorr Pyrrole Synthesis

-

Dissolve the 1-(4-tert-butylphenyl)hexane-1,4-dione in glacial acetic acid.

-

Add the desired primary amine (e.g., aniline or benzylamine).

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the substituted pyrrole.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a versatile and atom-economical route to polysubstituted 2-aminothiophenes.[3][18][19][20] These compounds are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The ketone functionality in Ethyl 5-(4-T-butylphenyl)-5-oxovalerate can participate in the Gewald reaction.

Reaction Principle: Multicomponent Condensation

The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[3][18] The reaction is thought to proceed through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene product.[3]

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-(4-T-butylphenyl)-5-oxovalerate | 276.38 | 2.76 g | 0.01 |

| Ethyl cyanoacetate | 113.12 | 1.13 g | 0.01 |

| Sulfur (elemental) | 32.06 | 0.32 g | 0.01 |

| Morpholine | 87.12 | 0.87 g | 0.01 |

| Ethanol | 46.07 | 25 mL | - |

Procedure:

-

To a round-bottom flask, add Ethyl 5-(4-T-butylphenyl)-5-oxovalerate (2.76 g, 0.01 mol), ethyl cyanoacetate (1.13 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (25 mL).

-

Add morpholine (0.87 g, 0.01 mol) to the mixture with stirring.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired 2-aminothiophene derivative.

Conclusion

Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a highly versatile and strategically important building block in organic synthesis. Its bifunctional nature allows for its participation in a variety of powerful cyclization reactions, providing access to a range of medicinally relevant heterocyclic scaffolds, including pyridazinones, pyrroles, and 2-aminothiophenes. The presence of the 4-tert-butylphenyl group offers a valuable handle for modulating the pharmacokinetic properties of the final products, making this starting material particularly attractive for drug discovery and development programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.

References

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. SynArchive. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

The Role of Alkyl Groups in Organic Chemistry and Drug Design. Omics Online. Retrieved from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]

-

Gewald reaction. Wikipedia. Retrieved from [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chem-Advisors. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Retrieved from [Link]

-

The Gewald multicomponent reaction. PubMed. Retrieved from [Link]

-

Bupranolol. Wikipedia. Retrieved from [Link]

- Acylation of aromatics. Google Patents.

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Friedel-Crafts acylation (video). Khan Academy. Retrieved from [Link]

-

(PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. Retrieved from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri-St. Louis. Retrieved from [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. sarpublication.com [sarpublication.com]

- 9. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. rgmcet.edu.in [rgmcet.edu.in]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Biological Potential of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the exploration of novel scaffolds with diverse pharmacological activities is a perpetual endeavor. Among these, the aryl keto-ester framework has emerged as a privileged structure, demonstrating a wide array of biological effects. This technical guide provides a comprehensive literature review of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate, a representative member of this class, and its structurally related analogs. We will delve into the synthetic methodologies for their preparation, explore their chemical properties, and critically evaluate their reported biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Chemical Synthesis and Characterization

The synthesis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction .[1][2] This electrophilic aromatic substitution method provides a direct and efficient route to introduce an acyl group onto an aromatic ring. The general synthetic strategy involves the reaction of an appropriately substituted aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Core Synthesis: Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate

The synthesis of the title compound, while not explicitly detailed in a single procedural document, can be reliably predicted based on established Friedel-Crafts acylation protocols. The key reactants are tert-butylbenzene and an acylating agent derived from adipic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

Experimental Protocol (General):

-

Esterification of Adipic Acid: Adipic acid is first mono-esterified by reacting it with one equivalent of ethanol under acidic catalysis (e.g., sulfuric acid) to yield ethyl hydrogen adipate.

-

Formation of the Acyl Chloride: The resulting carboxylic acid is then converted to the more reactive acyl chloride, ethyl 5-chloro-5-oxovalerate, by treatment with thionyl chloride or a similar chlorinating agent.[3]

-

Friedel-Crafts Acylation: In a suitable inert solvent (e.g., dichloromethane or nitrobenzene), the acyl chloride is slowly added to a mixture of tert-butylbenzene and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at a controlled temperature.[3] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.[3]

Synthesis of Analogs

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide range of analogs by simply varying the substituted aromatic starting material. Numerous analogs of Ethyl 5-oxo-5-phenylvalerate have been reported, with substituents on the phenyl ring including methoxy, methyl, chloro, cyano, and nitro groups.

| Analog | Phenyl Substituent |

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | 4-Methoxy |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | 4-Methyl |

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | 4-Chloro |

| Ethyl 5-(3-cyanophenyl)-5-oxovalerate | 3-Cyano |

| Ethyl 5-(4-nitrophenyl)-5-oxovalerate | 4-Nitro |

Table 1: Examples of Synthesized Analogs of Ethyl 5-oxo-5-phenylvalerate.

Biological Activities and Potential Therapeutic Applications

The core structure of Ethyl 5-aryl-5-oxovalerate has been identified as a scaffold for various biological activities, with particular prominence in the areas of anti-inflammatory, antimicrobial, and cytotoxic effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds structurally related to Ethyl 5-aryl-5-oxovalerates. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). For instance, a pivalate-based Michael product was shown to inhibit COX-1, COX-2, and 5-LOX with IC₅₀ values of 314, 130, and 105 µg/mL, respectively.[4] This suggests that Ethyl 5-aryl-5-oxovalerate and its analogs may exert their anti-inflammatory effects through a similar mechanism.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[5] Some studies suggest that compounds with similar structural motifs can modulate this pathway. For example, ethyl caffeate has been shown to suppress NF-κB activation by inhibiting the binding of NF-κB to its DNA target.[5] This provides a plausible mechanistic hypothesis for the anti-inflammatory activity of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its analogs that warrants further investigation.

Potential NF-κB Inhibition Pathway:

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of NF-κB signaling.

Antimicrobial Activity

Derivatives of aryl keto-esters and related heterocyclic compounds have demonstrated promising antimicrobial properties. For example, certain thiazolidine-2,4-dione derivatives have shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low µg/mL range.[6] While direct antimicrobial data for Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate is limited, the structural similarity to other known antimicrobial agents suggests that this class of compounds could be a starting point for the development of new anti-infective drugs.

Cytotoxic and Anticancer Potential

The cytotoxicity of aryl keto-ester derivatives against various cancer cell lines has been reported. For instance, stilbene-based resveratrol analogs have shown antiproliferative activity against human tumor cell lines with IC₅₀ values in the low micromolar range.[7][8] This suggests that Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its analogs could be explored for their potential as anticancer agents. The mechanism of cytotoxicity may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

| Biological Activity | Key Findings | Potential Mechanism |

| Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX enzymes.[4] | Modulation of the arachidonic acid cascade and NF-κB signaling pathway.[5] |

| Antimicrobial | Activity against Gram-positive bacteria for related heterocyclic structures.[6] | Disruption of bacterial cell wall or membrane integrity, or inhibition of essential enzymes. |

| Cytotoxic | Antiproliferative activity against various cancer cell lines for similar scaffolds.[7][8] | Induction of apoptosis, inhibition of cell cycle progression. |

Table 2: Summary of Reported Biological Activities.

Structure-Activity Relationships (SAR) and QSAR Studies

While a dedicated Quantitative Structure-Activity Relationship (QSAR) study for Ethyl 5-aryl-5-oxovalerates is not yet available in the literature, preliminary SAR observations can be made based on the reported activities of various analogs. The nature and position of the substituent on the phenyl ring appear to play a crucial role in modulating the biological activity. For instance, in a series of related compounds, the presence of electron-withdrawing or electron-donating groups can significantly impact their inhibitory potency against specific enzymes.

A QSAR study on a series of inhibitors of AP-1 and NF-κB mediated gene expression highlighted the importance of quantum chemical parameters such as Kier and Hall index, information content, and partial charges on nitrogen atoms in determining the inhibitory activity.[8] This suggests that a similar computational approach could be valuable in guiding the rational design of more potent analogs of Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

Future Directions and Conclusion

Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its analogs represent a promising class of compounds with a diverse range of biological activities. The straightforward synthesis via Friedel-Crafts acylation makes this scaffold readily accessible for further chemical exploration and biological evaluation. Future research efforts should focus on:

-

Detailed Biological Profiling: A comprehensive in vitro and in vivo evaluation of the core compound and a systematically designed library of analogs is necessary to fully elucidate their therapeutic potential.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities, particularly the modulation of the NF-κB signaling pathway, are crucial.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will facilitate the rational design of new analogs with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their progression in the drug discovery pipeline.

References

- Cho, S. Y., et al. (2004). Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide. Free Radical Biology and Medicine, 37(10), 1569-1581.

- Google Patents. (1990).

- McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Organic Chemistry. LibreTexts.

- Ratajczak-Wrona, W., et al. (2021). NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells. International Journal of Molecular Sciences, 22(14), 7598.

- University of California, Irvine. (n.d.).

- Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.

- Sakurai, H., et al. (2003).

- Chiang, Y. M., et al. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British Journal of Pharmacology, 146(3), 352-363.

- Sigma-Aldrich. (n.d.). Ethyl 5-(4-methoxyphenyl)

- Karki, S. S., et al. (2011). Synthesis and biological evaluation of some stilbene-based analogues. Medicinal Chemistry Research, 20(8), 1158-1163.

- Wu, G., et al. (2012). Structural diversity and biological activity of natural p-terphenyls. Fitoterapia, 83(8), 1365-1375.

- Guzior, N., et al. (2019).